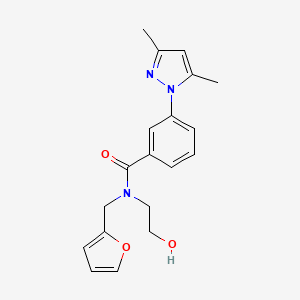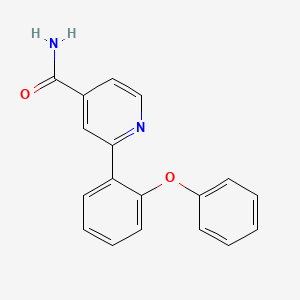![molecular formula C21H30N2O2 B3809613 3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B3809613.png)
3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide
Übersicht
Beschreibung
3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide, commonly known as CPP or CPP-115, is a novel compound that has been widely studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. Inhibition of GABA-AT leads to an increase in GABA levels, which can have beneficial effects on brain function.
Wirkmechanismus
CPP-115 works by inhibiting the enzyme 3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide-AT, which is responsible for the breakdown of 3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide in the brain. Inhibition of 3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide-AT leads to an increase in 3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide levels, which can have beneficial effects on brain function. 3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase 3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide levels in the brain, which can have a range of effects on brain function. 3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. Increased 3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide levels can lead to a reduction in seizure activity, a decrease in anxiety-like behavior, and an improvement in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP-115 as a research tool is its potency and selectivity as a 3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide-AT inhibitor. This allows for precise manipulation of 3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide levels in the brain, which can be useful for studying the role of 3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide in various neurological disorders. However, one limitation of CPP-115 is its relatively short half-life, which can make it difficult to maintain stable 3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide levels over an extended period of time.
Zukünftige Richtungen
There are several potential future directions for research on CPP-115. One area of interest is the use of CPP-115 as a potential treatment for substance abuse disorders. Preclinical studies have shown that CPP-115 can reduce drug-seeking behavior in animal models of addiction. Another area of interest is the use of CPP-115 as a potential treatment for cognitive disorders, such as Alzheimer's disease. Preclinical studies have shown that CPP-115 can improve cognitive function in animal models of Alzheimer's disease. Finally, further research is needed to fully understand the long-term effects of CPP-115 on brain function and to determine its safety and efficacy as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety disorders, and substance abuse disorders. Preclinical studies have shown that CPP-115 can increase 3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide levels in the brain and reduce seizure activity in animal models of epilepsy. CPP-115 has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
Eigenschaften
IUPAC Name |
3-[1-(cyclopentanecarbonyl)piperidin-4-yl]-N-(3-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-16-5-4-8-19(15-16)22-20(24)10-9-17-11-13-23(14-12-17)21(25)18-6-2-3-7-18/h4-5,8,15,17-18H,2-3,6-7,9-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGILHIJMAJGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)C(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-imidazol-1-yl)-N-methylethanamine](/img/structure/B3809530.png)
![1'-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3809534.png)
![methyl (2S,4R)-1-methyl-4-{[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B3809537.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3809545.png)
![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-methoxyethyl)piperidine](/img/structure/B3809553.png)


![N-methyl-N-[(1-{2-[4-(2-methylbenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-2-propanamine](/img/structure/B3809568.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)methanamine](/img/structure/B3809587.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3809591.png)
![N-{1-[2-(2-chlorophenoxy)acetyl]-4-piperidinyl}methanesulfonamide](/img/structure/B3809592.png)
![N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-3-phenyl-1-propanamine](/img/structure/B3809602.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine](/img/structure/B3809606.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-4-(4-methylpiperazin-1-yl)pentanamide](/img/structure/B3809624.png)